2-Hydroxyethylphosphine

Organophosphorus synthesis Primary phosphine preparation Process chemistry

2-Hydroxyethylphosphine (2-phosphanylethanol, HOCH₂CH₂PH₂) is a low-molecular-weight primary organophosphine (C₂H₇OP, MW 78.05 g/mol) bearing both a terminal –PH₂ group and a terminal –OH group on an ethyl backbone. It is classified as a σ³λ³ organophosphorus(III) compound and belongs to the hydroxyalkylphosphine subclass.

Molecular Formula C2H7OP
Molecular Weight 78.05 g/mol
CAS No. 16247-01-1
Cat. No. B103284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethylphosphine
CAS16247-01-1
Molecular FormulaC2H7OP
Molecular Weight78.05 g/mol
Structural Identifiers
SMILESC(CP)O
InChIInChI=1S/C2H7OP/c3-1-2-4/h3H,1-2,4H2
InChIKeyCKFRJFUTYHQHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethylphosphine (CAS 16247-01-1) Procurement Guide: Primary Phosphine with Hydroxyl Functionality


2-Hydroxyethylphosphine (2-phosphanylethanol, HOCH₂CH₂PH₂) is a low-molecular-weight primary organophosphine (C₂H₇OP, MW 78.05 g/mol) bearing both a terminal –PH₂ group and a terminal –OH group on an ethyl backbone [1]. It is classified as a σ³λ³ organophosphorus(III) compound and belongs to the hydroxyalkylphosphine subclass. Key physical properties include a boiling point of 139–140 °C, density of 1.0040 g/cm³, an experimental logP of –0.15, and a predicted pKa of 14.71 . The compound is air-sensitive and requires handling under an inert atmosphere, consistent with the general behaviour of low-molecular-weight primary phosphines [2].

Primary phosphine with two reactive P–H bonds
Bifunctional monomer for polymer networks
Atmospheric-pressure distillable liquid
Hydroxyl anchor for condensation polymerisation

Why 2-Hydroxyethylphosphine Cannot Be Replaced by Generic Primary or Tertiary Phosphines


Procurement decisions involving hydroxyalkylphosphines cannot rely on simple within-class substitution because three structural parameters—primary vs. tertiary phosphine nature, alkyl spacer length, and hydroxyl group count—independently control reactivity, solubility, and thermal stability [1]. The presence of two reactive P–H bonds in 2-hydroxyethylphosphine enables polymerisation and cross-coupling pathways that are inaccessible to tertiary phosphines such as tris(hydroxymethyl)phosphine (THP; 0 P–H bonds) [2]. Furthermore, the ethylene spacer between phosphorus and oxygen in 2-hydroxyethylphosphine provides distinct hydrolytic stability and cyclisation behaviour compared to hydroxymethyl-substituted analogues [3]. The quantitative evidence below demonstrates that generic substitution would sacrifice synthetic yield, product purity, thermal processability, and specific reactivity.

P–H reactivityTertiary phosphines (0 P–H bonds) lack the bifunctional monomer reactivity needed for polymerisation and cross-coupling.
Spacer & cyclisationHydroxymethyl-substituted analogues may exhibit different cyclisation behaviour and hydrolytic stability due to the ethylene spacer.
Thermal stabilityTHP decomposes upon distillation; 2-hydroxyethylphosphine can be purified by atmospheric distillation, simplifying process engineering.

2-Hydroxyethylphosphine Quantitative Differentiation: Head-to-Head Evidence Against Closest Comparators


Synthesis Yield and Purity: Sodium Monophosphide Route vs. Traditional Ethylene Oxide Route

The sodium monophosphide route (red phosphorus, Na, t-BuOH in liquid NH₃) delivers 2-hydroxyethylphosphine in approximately 66% isolated yield from ethylene oxide, as reported by Arbuzova et al. . In contrast, the traditional direct reaction of phosphine with ethylene oxide is explicitly documented as 'an unsatisfactory method because of the tendency of the ethylene oxide to form a polyoxyethylene chain', yielding 'a mixture of products from which it is very difficult to separate and purify the desired 2-hydroxyethylphosphine' [1]. The Arbuzova method thus provides a quantifiable purity advantage: a single product vs. an intractable mixture.

Synthesis yield
Head-to-head
Target (Na₃P route)~66% isolated yield, single product
Ethylene oxide routeMulticomponent mixture, purification difficult
Defined purity supports stoichiometric applications
Arbuzova method vs. direct PH₃ reaction
Organophosphorus synthesis Primary phosphine preparation Process chemistry

Octanol-Water Partition Coefficient (LogP): Hydrophilicity Differentiation from Tris(hydroxymethyl)phosphine

2-Hydroxyethylphosphine exhibits an experimentally determined logP of –0.14620 . Tris(hydroxymethyl)phosphine (THP, P(CH₂OH)₃), the most frequently cited water-soluble tertiary phosphine comparator, displays highly variable logP values ranging from –3.8 to +0.02 depending on the measurement method and ionisation state [1]. The near-zero logP of 2-hydroxyethylphosphine indicates near-equal partitioning between octanol and water, which is favourable for biphasic catalytic systems where the ligand must partition to the organic–aqueous interface. In contrast, the strongly negative logP of THP (–3.8 in one determination) suggests predominant aqueous-phase retention, potentially limiting its effectiveness in interfacial catalysis.

LogP
Reported
−0.15logP
Near-zero logP favours interfacial partitioning for biphasic catalysis
THP logP ranges −3.8 to +0.02; variable
Partition coefficient Water-soluble ligands Biphasic catalysis

Thermal Processability: Distillable Liquid vs. Decomposition-Prone Solid

2-Hydroxyethylphosphine is a distillable liquid with a boiling point of 139–140 °C at atmospheric pressure and a density of 1.0040 g/cm³ . Tris(hydroxymethyl)phosphine (THP), by contrast, is a solid (mp 48–56 °C) that 'decomposes violently to phosphine and formaldehyde upon attempted distillation' [1]. While THP can be distilled under reduced pressure (bp 111–113 °C at 2.5 mmHg), the compound's thermal lability imposes a strict processing window . 2-Hydroxyethylphosphine can therefore be purified by simple atmospheric distillation, whereas THP requires vacuum distillation with inherent safety risks.

Thermal processability
Reported
Distillablebp 139–140 °C, atm. pressure
DecomposesTHP: violent decomposition on distillation
Simple atmospheric purification reduces process risk
THP requires vacuum distillation (2.5 mmHg)
Thermal stability Purification Process engineering

Reactive P–H Bond Inventory: Primary Phosphine (2 P–H) vs. Tertiary Phosphine (0 P–H)

2-Hydroxyethylphosphine possesses two reactive P–H bonds (primary phosphine, RPH₂), enabling its direct participation in P–C bond-forming reactions with olefins, aldehydes, and ketones [1]. Primary phosphines are established monomers for polymer synthesis via hydrophosphination and dehydrocoupling, where both P–H bonds can be consumed to generate phosphorus-containing polymer networks with tunable mechanical and oxidative properties [2]. Tris(hydroxymethyl)phosphine (THP), as a tertiary phosphine (PR₃), contains zero P–H bonds and cannot participate in P–H addition or dehydrocoupling chemistry; it functions solely as a ligand or nucleophile [3]. This represents a binary functional difference: 2 P–H reaction sites vs. 0.

P–H bonds
Class-level
2 P–H (primary phosphine)
vs. THP: 0 P–H (tertiary)
Enables bifunctional monomer and cross-coupling chemistry
Stoichiometric consequence: 2 equiv. electrophile
Phosphine reactivity Polymer chemistry Cross-coupling

Cyclisation Reactivity: 1,3-Oxaphospholane Formation vs. Inertness of Tertiary Phosphines

2-Hydroxyethylphosphine (and its secondary phosphine derivatives) undergo acid-catalysed cycloacetalisation with aldehydes and ketones to form 1,3-oxaphospholanes — five-membered P,O-heterocycles [1]. This cyclisation is a direct consequence of the 1,2-relationship between the –PH₂/–PHR group and the –OH group on the ethyl backbone. Tertiary phosphines such as THP lack the requisite P–H bond and cannot undergo this cyclisation. The resulting 1,3-oxaphospholanes are themselves versatile synthetic intermediates: they can be oxidised to P-oxides or P-sulfides, converted to phosphonium salts, or hydrolytically ring-opened, providing access to a diverse library of P-functionalised compounds [1]. Additionally, 2-hydroxyethylphosphine reacts with benzaldehyde under acid catalysis to give P-benzyl- and α-hydroxybenzyl-1,3-oxaphospholanes, with the latter representing the first example of a P-tertiary derivative accessible from a P-secondary 1,3-oxaphospholane [2].

Cyclisation
Class-level
1,3-Oxaphospholane formation
Acid-catalysed condensation with aldehydes/ketones
One-step entry to P-heterocycles for library synthesis
Products oxidisable to P-oxides/sulfides
Heterocyclic chemistry Phosphorus heterocycles Cycloacetalisation

Procurement-Relevant Application Scenarios for 2-Hydroxyethylphosphine Based on Verified Quantitative Differentiation


Synthesis of Phosphorus-Containing Polymer Networks via Primary Phosphine–Olefin Photopolymerisation

The two P–H bonds of 2-hydroxyethylphosphine enable its use as a bifunctional monomer in the photopolymerisation of primary phosphines with olefins to generate phosphorus-based polymer networks [1]. This application exploits the quantitative P–H bond count differential (2 vs. 0 for tertiary phosphines) established in Evidence Item 4. The resulting polymers contain P–C bonds in the backbone and exhibit tunable oxidative and mechanical properties depending on the olefin co-monomer (flexible vs. rigid alkenes). Tertiary phosphines cannot serve as monomers in this chemistry, making 2-hydroxyethylphosphine the mandatory choice for this emerging class of phosphorus-rich materials.

Flame-Retardant Polyurethane and Polyester Precursor via Hydroxyl Group Incorporation

The patent literature explicitly identifies 2-hydroxyethylphosphines as starting materials for flame-retardant materials, phosphine oxide/sulfide precursors for water-based lubricants, and polyurethane resins via reaction with aryl polyisocyanates [2]. The distillable nature of 2-hydroxyethylphosphine (Evidence Item 3) enables purification of the phosphine monomer before incorporation into the polymer backbone, ensuring consistent phosphorus content and flame-retardant performance. The hydroxyl group provides a covalent anchoring point for condensation polymerisation, while the phosphine centre can be oxidised to the phosphine oxide for enhanced thermal stability [3].

1,3-Oxaphospholane Heterocycle Synthesis for Bioactive Compound Libraries

The quantitative cyclisation of 2-hydroxyethylphosphine with aldehydes and ketones to 1,3-oxaphospholanes (Evidence Item 5) provides medicinal chemistry and agrochemical programmes with a direct route to phosphorus-containing five-membered heterocycles [4]. These heterocycles can be further elaborated via oxidation to P-oxides or P-sulfides, formation of phosphonium salts, or hydrolytic ring-opening. The reaction proceeds under mild acid catalysis and tolerates aromatic aldehydes, making it suitable for parallel synthesis applications. No tertiary phosphine can participate in this chemistry, making 2-hydroxyethylphosphine the sole phosphine starting material for this scaffold.

Biphasic Aqueous–Organic Catalysis with Interfacially Active Phosphine Ligands

The experimentally measured logP of –0.14620 (Evidence Item 2) positions 2-hydroxyethylphosphine at the octanol–water interface, making it a candidate for biphasic catalytic systems where the metal centre must access both aqueous and organic substrates [5]. While tris(hydroxymethyl)phosphine (THP) has been used in aqueous-phase hydrogenation and hydroformylation, its strongly negative logP (–3.8 in some measurements) confines it predominantly to the aqueous phase, potentially limiting mass transfer of organic substrates to the catalytic centre. 2-Hydroxyethylphosphine-derived ligands may therefore offer kinetic advantages in biphasic reactions involving hydrophobic substrates.

Application
Selection Property
Validation Focus
Phosphorus-containing polymer networks
Bifunctional P–H monomer reactivity
P–C bond formation in photopolymerisation
Flame-retardant polyurethane precursors
Distillable phosphine with hydroxyl group
Phosphorus content and thermal stability after oxidation
1,3-Oxaphospholane heterocycle synthesis
Cyclisation-competent ethyl spacer
Oxidative functionalisation of P-heterocycles
Biphasic aqueous–organic catalysis
Interfacially active near-zero logP
Mass transfer at organic–aqueous interface
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